molecular formula C12H17NO5S B11829260 (2R,3R,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

(2R,3R,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

Cat. No.: B11829260
M. Wt: 287.33 g/mol
InChI Key: VWKLROWEPKWULQ-SCWFEDMQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl b-D-thiogalactopyranoside typically involves the reaction of 4-aminophenol with b-D-thiogalactopyranosyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-Aminophenyl b-D-thiogalactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiogalactopyranoside moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of 4-Aminophenyl b-D-thiogalactopyranoside.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Aminophenyl b-D-thiogalactopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.

    Biology: Employed in the purification of proteins, particularly in affinity chromatography.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific enzymes.

    Industry: Utilized in the production of diagnostic reagents and biochemical research tools.

Mechanism of Action

The mechanism of action of 4-Aminophenyl b-D-thiogalactopyranoside involves its interaction with specific enzymes, particularly beta-galactosidases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release 4-aminophenol and b-D-thiogalactopyranose. This interaction is crucial for studying enzyme-substrate specificity and enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenyl b-D-galactopyranoside: Similar structure but lacks the thiol group.

    p-Aminophenyl 1-thio-b-D-galactopyranoside: Similar structure with slight variations in the positioning of functional groups.

    p-Aminobenzyl 1-thio-b-D-galactopyranoside: Another similar compound with different substituents on the aromatic ring.

Uniqueness

4-Aminophenyl b-D-thiogalactopyranoside is unique due to the presence of both an amino group and a thiogalactopyranoside moiety, which allows it to interact with a broader range of enzymes and undergo diverse chemical reactions. This makes it a valuable tool in biochemical research and industrial applications.

Properties

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9+,10+,11-,12?/m1/s1

InChI Key

VWKLROWEPKWULQ-SCWFEDMQSA-N

Isomeric SMILES

C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

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